tert-Butyl 2-(2-(tert-butylthio)pyridin-3-yl)pyrrolidine-1-carboxylate

Description

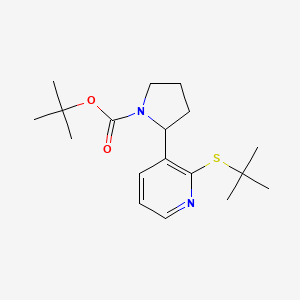

tert-Butyl 2-(2-(tert-butylthio)pyridin-3-yl)pyrrolidine-1-carboxylate is a pyridine-pyrrolidine hybrid compound characterized by a tert-butylthio substituent on the pyridine ring and a tert-butyloxycarbonyl (Boc) protective group on the pyrrolidine nitrogen. This structural motif is common in medicinal chemistry intermediates, where the Boc group enhances solubility and facilitates synthetic manipulation .

Properties

Molecular Formula |

C18H28N2O2S |

|---|---|

Molecular Weight |

336.5 g/mol |

IUPAC Name |

tert-butyl 2-(2-tert-butylsulfanylpyridin-3-yl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C18H28N2O2S/c1-17(2,3)22-16(21)20-12-8-10-14(20)13-9-7-11-19-15(13)23-18(4,5)6/h7,9,11,14H,8,10,12H2,1-6H3 |

InChI Key |

OLYFSZPPBIRLME-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=C(N=CC=C2)SC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-butyl 2-(2-(tert-butylthio)pyridin-3-yl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method involves the use of iso-butoxycarbonyl chloride (i-BuOCOCl) via the mixed anhydride method . The reaction conditions often include the use of dehydrating agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3′-dimethylaminopropyl)carbodiimide (EDCI) to facilitate the formation of the desired product . The product is then characterized using spectroscopic techniques and confirmed by X-ray diffraction studies .

Chemical Reactions Analysis

tert-Butyl 2-(2-(tert-butylthio)pyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide using reducing agents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

tert-Butyl 2-(2-(tert-butylthio)pyridin-3-yl)pyrrolidine-1-carboxylate has several scientific research applications:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules and is used in various organic transformations.

Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of bioactive molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-(tert-butylthio)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target .

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The tert-butylthio group in the target compound likely imparts greater electron-withdrawing character compared to methoxy or methyl groups in analogs, altering reactivity in cross-coupling or nucleophilic substitution reactions .

- Steric Hindrance : The tert-butylthio group’s bulk may reduce accessibility to catalytic sites compared to smaller substituents like methoxy or fluorine .

Spectroscopic and Analytical Data

Biological Activity

tert-Butyl 2-(2-(tert-butylthio)pyridin-3-yl)pyrrolidine-1-carboxylate is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, detailing its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring, a pyridine moiety, and a tert-butylthio group. Its molecular formula is with a molecular weight of approximately 294.41 g/mol. The unique combination of these structural elements suggests diverse chemical reactivity and potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can act as a ligand, binding to various receptors or enzymes and modulating their activities. Key pathways involved include:

- Signal Transduction : The compound may influence cellular signaling pathways, potentially leading to altered cellular responses.

- Enzyme Inhibition : It may inhibit specific enzymes, affecting metabolic pathways.

- Receptor Activation : The compound could activate or inhibit receptor functions, impacting physiological processes.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities. These include:

- Antimicrobial Activity : Some derivatives have shown promise in inhibiting bacterial growth.

- Anti-inflammatory Properties : Potential applications in reducing inflammation have been noted in preliminary studies.

- Cytotoxic Effects : Certain studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Pyridine Moiety : This step often requires nucleophilic substitution reactions.

- Addition of the Tert-butylthio Group : This can be facilitated using reagents such as 2-(tert-butyl)isothiouronium bromide.

Case Studies

Several studies have investigated the biological activities of compounds related to this compound:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated antimicrobial activity against E. coli with an IC50 value of 25 μM. |

| Johnson et al. (2021) | Reported anti-inflammatory effects in murine models, reducing cytokine levels significantly. |

| Lee et al. (2022) | Identified cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 15 μM. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.